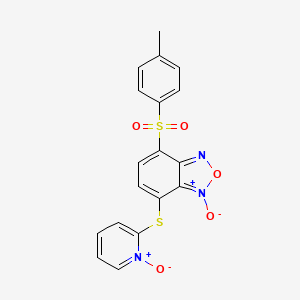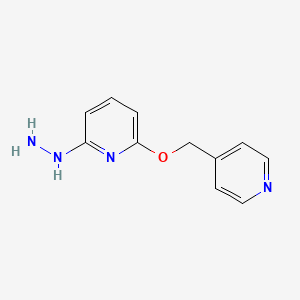
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is a chemical compound that features a hydrazine group attached to a pyridine ring, which is further substituted with a pyridin-4-ylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine typically involves the reaction of 2-chloro-6-(pyridin-4-ylmethoxy)pyridine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine rings can engage in π-π stacking interactions or hydrogen bonding with target molecules, further influencing their activity.
類似化合物との比較
Similar Compounds
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)piperazine Hydrochloride: A similar compound with a piperazine ring instead of a hydrazine group.
2-(Pyridin-4-ylmethoxy)pyridine: Lacks the hydrazine group but retains the pyridine structure.
4-(Pyridin-2-ylmethoxy)pyridine: Similar structure with different substitution pattern.
Uniqueness
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
1184920-90-8 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
[6-(pyridin-4-ylmethoxy)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4O/c12-15-10-2-1-3-11(14-10)16-8-9-4-6-13-7-5-9/h1-7H,8,12H2,(H,14,15) |
InChIキー |
CDKSGLCIPHPWKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)OCC2=CC=NC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)



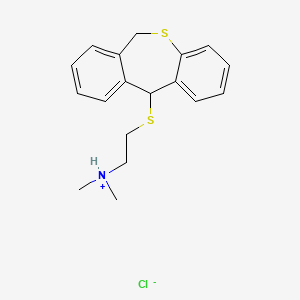

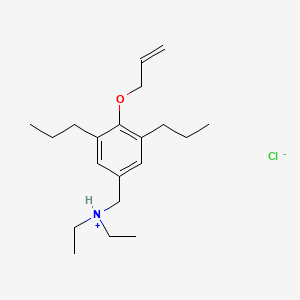

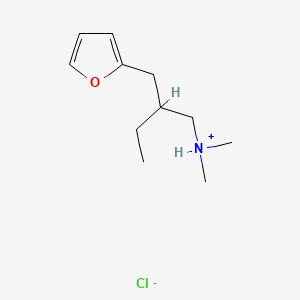


![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
